

Picosirius Red Staining Protocol for Collagen Visualization Using Direct Red 80

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Compound of Interest

Compound Name: *Direct Red 26*

Cat. No.: *B14148493*

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Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Picosirius Red (PSR) staining is a highly specific and widely used histochemical technique for the visualization and quantification of collagen fibers in tissue sections.^[1] This method, developed by Dr. Luiz Carlos U. Junqueira, utilizes the unique properties of the elongated anionic dye, Sirius Red F3B (also known as Direct Red 80), in combination with picric acid.^[2] The long, planar dye molecules align with the parallel, highly ordered structure of collagen fibrils. This alignment dramatically enhances collagen's natural birefringence when viewed under polarized light, allowing for detailed qualitative and quantitative analysis.^[1]

Under bright-field microscopy, collagen fibers appear red against a pale yellow background. However, the true power of this technique is revealed with polarized light microscopy, which allows for the differentiation of collagen fiber thickness and density. Thicker, more densely packed collagen fibers (often Type I) exhibit a yellow to orange-red birefringence, while thinner, less organized fibers (such as Type III or reticular fibers) appear green. This makes PSR staining an invaluable tool in fibrosis research, pathology, and studies of tissue remodeling and wound healing.

Mechanism of Action

The staining mechanism relies on the strong, non-covalent interactions between the sulfonic acid groups of the Direct Red 80 dye molecules and the basic amino acid residues (like lysine and hydroxylysine) of collagen. The picric acid serves a dual purpose: it provides the necessary acidic pH to optimize the binding and also acts as a counterstain for non-collagenous components, reducing background staining and thereby increasing specificity. The parallel alignment of the dye molecules along the collagen fibers is the key to the enhanced birefringence, which is not observed with other tissue components.

Experimental Protocols

This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Required Materials and Reagents

- Sirius Red F3B (Direct Red 80, C.I. 35782)
- Saturated Aqueous Picric Acid Solution (approx. 1.3% in dH₂O)
- Weigert's Iron Hematoxylin (optional, for nuclear counterstaining)
- Glacial Acetic Acid
- Ethanol (70%, 95%, and 100%)
- Xylene or xylene substitute
- Resinous mounting medium
- Distilled or deionized water (dH₂O)
- Coplin jars or staining dishes
- Microscope slides
- Coverslips
- Light microscope with polarizing filters

Reagent Preparation

Reagent	Preparation Instructions	Storage and Stability
Picosirius Red Staining Solution (0.1% w/v)	Dissolve 0.1 g of Direct Red 80 in 100 mL of saturated aqueous picric acid solution. Mix well.	Store at room temperature in a dark, tightly sealed bottle. The solution is stable for several months to years.
Acidified Water (Rinse Solution)	Add 0.5 mL of glacial acetic acid to 100 mL of distilled water (0.5% v/v).	Store at room temperature.
Weigert's Iron Hematoxylin (Optional)	Prepare fresh by mixing equal parts of Solution A and Solution B according to the manufacturer's instructions.	Prepare fresh before use.

Staining Procedure

- Deparaffinization and Rehydration:
 - Immerse slides in xylene: 2 changes, 5 minutes each.
 - Immerse in 100% ethanol: 2 changes, 3 minutes each.
 - Immerse in 95% ethanol: 1 change, 3 minutes.
 - Immerse in 70% ethanol: 1 change, 3 minutes.
 - Rinse well in distilled water.
- Nuclear Counterstaining (Optional):
 - Stain in freshly prepared Weigert's iron hematoxylin for 8 minutes.
 - Wash in running tap water for 10 minutes.
- Picosirius Red Staining:

- Immerse slides in the Picrosirius Red staining solution for 60 minutes. This time allows for equilibrium staining and should not be shortened.
- Washing:
 - Briefly rinse the slides in two changes of acidified water. This step is critical to remove excess picric acid without destaining the collagen.
- Dehydration and Mounting:
 - Dehydrate rapidly through 3 changes of 100% ethanol.
 - Clear in xylene: 2 changes, 3-5 minutes each.
 - Mount with a resinous mounting medium and apply a coverslip.

Data Presentation and Visualization

Expected Results

- Bright-field Microscopy: Collagen fibers will appear red, nuclei (if counterstained) will be black or dark blue, and the background cytoplasm will be pale yellow.
- Polarized Light Microscopy: Against a dark background, collagen fibers will be brightly birefringent. Thicker fibers will appear yellow, orange, or red, while thinner and reticular fibers will appear green. It is important to rotate the specimen to visualize all fibers, as their visibility is dependent on their orientation relative to the polarizing filters.

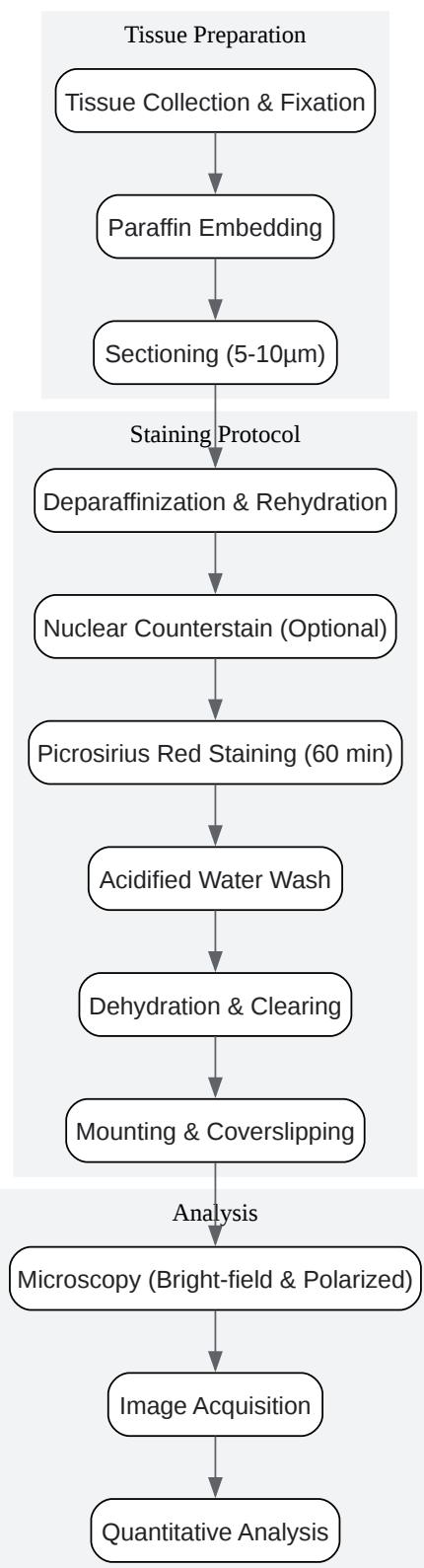
Quantitative Parameters Summary

The following table summarizes the key quantitative aspects of the protocol.

Parameter	Value	Purpose
Tissue Section Thickness	5-10 μm	Optimal for light penetration and visualization.
Direct Red 80 Concentration	0.1% (w/v)	Standard concentration for effective collagen staining.
Staining Incubation Time	60 minutes	Ensures equilibrium staining for reproducible results.
Rinse Solution	0.5% Acetic Acid	Removes background staining while preserving collagen staining.
pH of Staining Solution	Acidic (pH ~2)	The low pH provided by picric acid is crucial for specific binding to collagen.

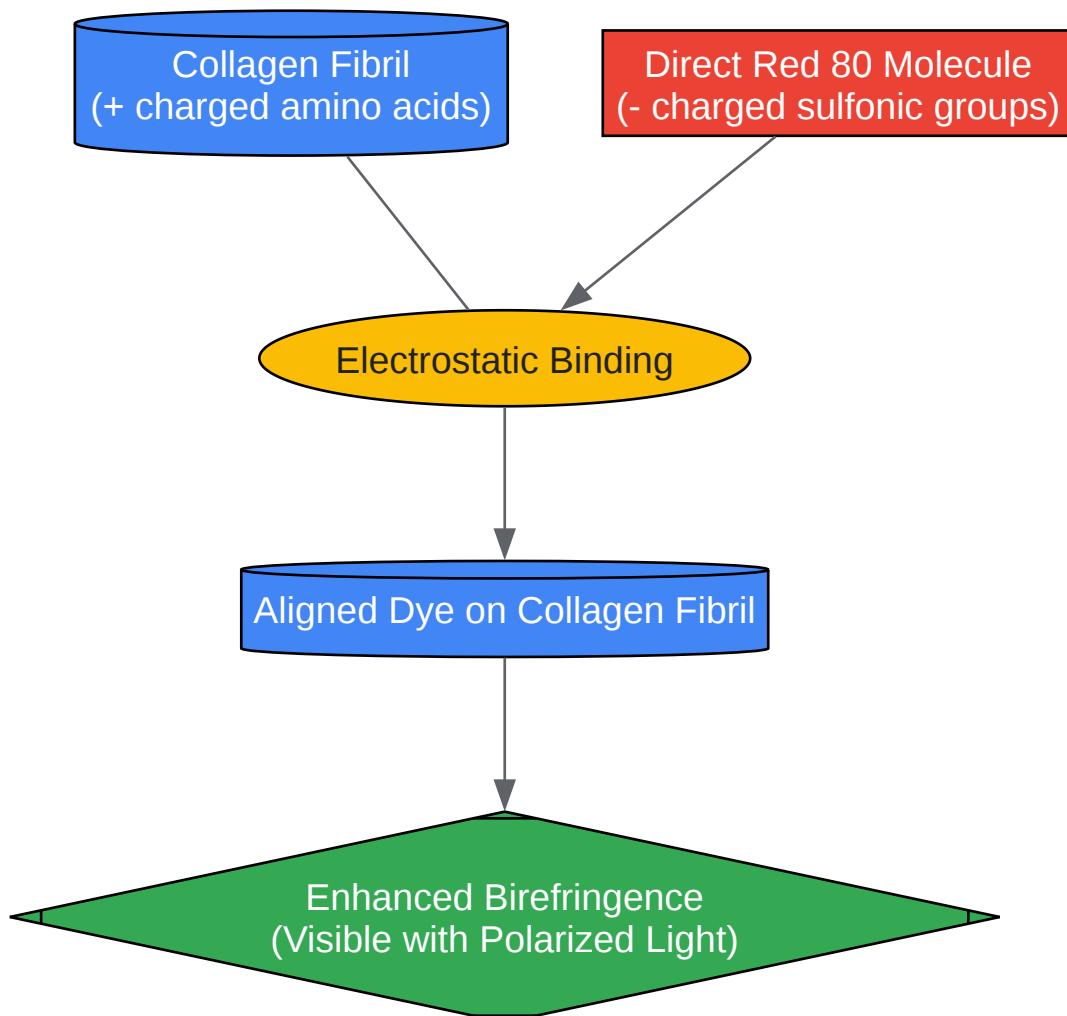
Visualizations

Below are diagrams illustrating the experimental workflow and the staining mechanism.



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Caption: Experimental workflow for Picosirius Red staining.



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Caption: Mechanism of Picosirius Red staining of collagen.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Weak or No Staining	Staining time too short.	Ensure staining time is at least 60 minutes.
Old or improperly prepared staining solution.	Prepare fresh Picosirius Red solution.	
Over-washing after staining.	Rinse briefly in acidified water; do not use prolonged washes or plain water which can remove the dye.	
High Background Staining	Inadequate rinsing.	Ensure two changes of acidified water are used to remove unbound dye and picric acid.
Fixation artifact.	Ensure tissue is adequately fixed, preferably in neutral buffered formalin.	
Nuclear Staining is Weak or Absent (if performed)	Picric acid destaining effect.	Ensure nuclear staining with Weigert's hematoxylin is sufficiently intense before PSR staining.
Use of aluminum hematoxylin.	Switch to an iron hematoxylin like Weigert's, which is more resistant to acid destaining.	

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References

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- 2. benchchem.com [benchchem.com]
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